Brucine sulfate heptahydrate
Description
Historical Context and Evolution of Research on Brucine (B1667951) Sulfate (B86663) Heptahydrate
The journey of brucine research began in 1819 when Pelletier and Caventou first isolated the alkaloid from the Nux-vomica plant. frontiersin.orgnih.gov Initially, much of the focus was on the properties of brucine itself. Historically, brucine and its salts found use in pharmaceutical preparations for their potential analgesic, anti-inflammatory, and antipyretic properties. justdial.com Early production methods were often labor-intensive, which limited the compound's availability. justdial.com
The evolution of research saw a shift towards understanding its specific forms and applications. In 1919, Groth reported on the tetrahydrate form of brucine, highlighting an early interest in the hydrated states of the molecule. frontiersin.orgnih.gov Over time, technological advancements led to the development of more efficient solvent extraction and purification processes, significantly improving the yield and purity of brucine derivatives like the sulfate salt. justdial.com This increased availability spurred further investigation into its chemical utility, including its historical use as a resolving agent for chiral compounds and its role in analytical chemistry. frontiersin.orgnih.gov
Academic Significance of Brucine Sulfate Heptahydrate in Contemporary Chemistry
In modern chemical research, this compound holds significance across several specialized fields. Its utility stems from its unique structural and chemical properties.
Pharmaceutical and Biochemical Research: The compound serves as a key intermediate in the synthesis of other alkaloids and pharmaceutical agents. chemimpex.com The parent molecule, brucine, has been investigated for a range of pharmacological activities, including anti-tumor and analgesic effects. frontiersin.orgnih.gov Recent studies have explored using brucine sulfate as a novel bacteriostatic agent in 3D-printed bone scaffolds, aiming to combat bacterial infections in bone defect surgeries. mdpi.com It is also a tool for studying neurotransmitter systems. chemimpex.com
Analytical Chemistry: Brucine sulfate is employed as an analytical reagent, notably in the colorimetric determination of nitrates in water, a method that has been standardized by organizations like the American Chemical Society (ACS). acs.orgfishersci.com Its stability and defined properties also make it useful as a standard in chromatographic techniques like HPLC. nih.govchemimpex.com
Solid-State and Materials Chemistry: The hydrated nature of brucine sulfate is a subject of academic interest. Research into the solid-form landscape of brucine sulfate has identified multiple hydrate (B1144303) forms (including the heptahydrate) that can interconvert with changes in relative humidity. researchgate.net These studies, which use techniques like X-ray diffraction and thermal analysis, are crucial for understanding the stability and physical properties of organic salt hydrates, a significant class of compounds in the pharmaceutical and chemical industries. researchgate.net
Chiral Chemistry: Historically and in contemporary synthesis, brucine has been utilized as an enantioselective recognition agent. frontiersin.orgnih.gov This application is vital in asymmetric synthesis for the separation of racemic mixtures into their individual enantiomers, which is often a critical step in drug development. chemimpex.com
The diverse applications of this compound are summarized in the table below.
| Field of Chemistry | Application of this compound |
| Pharmaceutical Development | Intermediate in synthesis, formulation of drug delivery systems (e.g., bacteriostatic bone scaffolds). chemimpex.commdpi.com |
| Analytical Chemistry | Reagent for nitrate (B79036) determination, standard for chromatography. chemimpex.comacs.org |
| Solid-State Chemistry | Model compound for studying hydration/dehydration of organic salts. researchgate.net |
| Asymmetric Synthesis | Used as a chiral resolving agent. frontiersin.orgnih.govchemimpex.com |
Scope and Research Objectives for Advanced Studies of the Chemical Compound
Future and advanced research on this compound is directed toward leveraging its properties for new applications and gaining a more profound fundamental understanding of its behavior. Key research objectives include:
Development of Advanced Functional Materials: A primary goal is to incorporate brucine sulfate into novel materials. An example is the ongoing research into 3D-printed biodegradable scaffolds (e.g., PLLA/PGA) loaded with brucine sulfate. mdpi.com The objective is to create biocompatible materials with localized antimicrobial properties to improve outcomes in procedures like bone grafting. mdpi.com
Comprehensive Solid-State Characterization: Advanced studies aim to fully map the (de)hydration behavior and structural transformations of brucine sulfate's various hydrate forms. researchgate.net Research objectives include using a combination of experimental techniques (spectroscopy, diffraction, thermal analysis) and computational modeling to understand the kinetics and thermodynamics of these transformations, which is critical for controlling the stability of the compound in pharmaceutical formulations. researchgate.net
Computational and Theoretical Investigations: A significant area of future research involves the use of computational chemistry, such as Density Functional Theory (DFT), to investigate the structural and electronic properties of brucine and its salts. researchgate.net The objectives are to predict its reactivity, understand its interaction with biological targets at a molecular level, and guide the design of new derivatives with enhanced properties. researchgate.net
Elucidation of Biological Mechanisms: While the pharmacological effects of brucine are known, advanced research aims to precisely elucidate the molecular mechanisms. For instance, studies on its anti-cancer effects focus on specific cellular pathways, such as the JNK gene-mediated pathway in hepatocellular carcinoma. frontiersin.orgnih.gov Future objectives include using brucine sulfate as a tool to further probe these biological systems and to explore its potential in treating neurological disorders. chemimpex.com
The physical and chemical properties of this compound are foundational to these research endeavors.
| Property | Value |
| Chemical Formula | C₄₆H₅₂N₄O₈·H₂SO₄·7H₂O (representing the dimer salt with seven water molecules) |
| Molecular Weight | 1013.1 g/mol nih.gov |
| Appearance | White crystalline powder or granules. frontiersin.orgscbt.com |
| Parent Compound | Brucine nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H26N2O4.H2O4S.7H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;;;;;;;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);7*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJIVFYMRNHHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68N4O19S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973463 | |
| Record name | Sulfuric acid--2,3-dimethoxystrychnidin-10-one--water (1/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1013.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5787-00-8 | |
| Record name | Sulfuric acid--2,3-dimethoxystrychnidin-10-one--water (1/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strychnidin-10-one, 2,3-dimethoxy-, sulfate (2:1), heptahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Brucine Sulfate Heptahydrate
Established Synthetic Pathways to Brucine (B1667951) Sulfate (B86663) Heptahydrate
The primary and most established method for synthesizing brucine sulfate heptahydrate is a direct acid-base reaction between brucine and sulfuric acid. smolecule.com Brucine, being a weak alkaline alkaloid, readily reacts with sulfuric acid to form the corresponding salt. frontiersin.org The general procedure involves several key steps:
Dissolution : Brucine is dissolved in a suitable solvent, often a heated aqueous solution. smolecule.comepa.gov
Acidification : A stoichiometric amount of sulfuric acid is carefully added to the brucine solution. smolecule.com This step is often performed under controlled temperatures to manage any exothermic reaction. smolecule.com
Crystallization : The resulting solution is cooled, which reduces the solubility of the salt and promotes the formation of brucine sulfate crystals. smolecule.com
Hydration and Isolation : Water molecules are incorporated into the crystal lattice to form the stable heptahydrate. smolecule.com The final product is then isolated, typically through filtration, and dried under specific conditions. acs.org
This pathway is widely employed due to its simplicity, high yield, and the ease of obtaining a pure crystalline product. The resulting this compound is a white crystalline solid. acs.orgnih.gov The stability and solubility of the compound make it useful in various applications, including as a reagent in analytical chemistry for the determination of nitrates. epa.govacs.orgchemimpex.com
Exploration of Alternative Synthetic Routes and Methodological Enhancements
While the salt formation itself is straightforward, research into alternative methodologies primarily focuses on the synthesis of the brucine precursor, moving away from reliance on natural extraction. Total synthesis offers a significant alternative to sourcing brucine from plants.
Recent breakthroughs have led to the collective asymmetric total synthesis of several Strychnos alkaloids, including brucine. chemrxiv.org One such approach starts from tryptamine (B22526) and employs sophisticated chemical transformations, such as cycloaddition cascades, to construct the complex polycyclic architecture of the brucine molecule. chemrxiv.org While these multi-step syntheses are complex, they provide a reliable, non-natural source of the precursor and allow for the creation of analogues for further research. bath.ac.uksci-hub.se
Furthermore, the complete biosynthetic pathway of brucine has been elucidated. chemistryviews.orgmpg.de Researchers have identified the nine enzymes that convert geissoschizine into diaboline, strychnine (B123637), and brucine. chemistryviews.org It was discovered that a single amino acid change in a malonyltransferase enzyme is responsible for producing prestrychnine (a direct precursor to strychnine) and subsequently brucine in Strychnos nux-vomica. chemistryviews.orgmpg.de This understanding of the biosynthetic pathway opens the door to metabolic engineering approaches, where microorganisms or model plants like Nicotiana benthamiana could be engineered to produce brucine, offering a highly controlled and potentially scalable alternative to both natural extraction and chemical synthesis. mpg.de
Precursor Sourcing and Isolation Techniques for this compound Synthesis
The essential precursor for the synthesis of this compound is brucine.
Natural Source Brucine is a naturally occurring alkaloid discovered in 1819 by Pelletier and Caventou. wikipedia.org It is found most abundantly in the seeds of the Strychnos nux-vomica tree, which is native to tropical and subtropical regions of Asia. frontiersin.orgwikipedia.org Brucine co-exists in these seeds with the structurally similar and more toxic alkaloid, strychnine. wikipedia.orgneliti.com
Isolation and Purification Techniques The separation of brucine from its natural source material, particularly its separation from strychnine, is a critical step. A variety of methods have been developed, ranging from traditional solvent extraction to advanced chromatographic techniques.
Classical Solvent Extraction : This traditional method involves grinding the plant material (e.g., Nux-vomica powder) and extracting the alkaloids using solvents. frontiersin.org Ethanol (B145695) has been reported to be more efficient than other solvents like chloroform (B151607) or acid water. frontiersin.org The process often involves refluxing the powdered seeds with the chosen solvent multiple times. frontiersin.org Subsequent separation of brucine from strychnine is typically achieved using column chromatography on a silica (B1680970) gel support, where the alkaloids are separated based on their differing polarities. tandfonline.com
pH-Zone-Refining Counter-Current Chromatography (CCC) : This is a more advanced and efficient liquid-liquid chromatography technique successfully applied to separate brucine and strychnine from Strychnos nux-vomica. researchgate.net One study demonstrated the separation of 308 mg of total alkaloids to yield 50 mg of brucine with 96.8% purity and 120 mg of strychnine with 98.3% purity. researchgate.net The yields for brucine and strychnine were 72.8% and 85.1%, respectively. researchgate.net
Solid-Phase Extraction (SPE) : Novel materials are being explored as adsorbents for SPE to improve purification. tandfonline.com Materials like the ordered mesoporous carbon CMK-8 and multi-walled carbon nanotubes (MWCNTs) have shown promise in the extraction and purification of brucine and strychnine. tandfonline.com
Capillary Zone Electrophoresis (CZE) : CZE methods have been developed for the effective separation and determination of strychnine and brucine. nih.govnih.gov These methods are valued for their high resolution and rapid analysis times, using specific buffer systems to achieve separation. nih.gov For instance, an optimal buffer of 20 mmol/L of ammonium (B1175870) acetate (B1210297) with 0.2 mol/L of glacial acetic acid (pH 3.64) has been used successfully. nih.gov
| Technique | Principle | Reported Purity | Reported Yield | Source |
|---|---|---|---|---|
| Classical Solvent Extraction & Column Chromatography | Differential solubility and polarity-based separation on a solid phase (e.g., silica gel). | Variable, depends on conditions. | Variable; refluxing with 50% ethanol is reported as effective. | frontiersin.orgtandfonline.com |
| pH-Zone-Refining Counter-Current Chromatography | Partitioning between two immiscible liquid phases based on pH and pKa values. | 96.8% | 72.8% | researchgate.net |
| Capillary Zone Electrophoresis | Separation based on differential migration of ions in an electric field. Primarily analytical but demonstrates separation potential. | High resolution, recovery of 98.56% reported. | N/A (primarily analytical). | nih.gov |
| Solid-Phase Extraction (SPE) with Novel Adsorbents | Adsorption onto novel materials like CMK-8 or MWCNTs for selective purification. | High, recognized for better adsorption and purification effects. | High recoveries reported (e.g., 93.1-104.1% for a DSPE method). | tandfonline.com |
Green Chemistry Approaches in this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. wiley-vch.de In the context of this compound production, these principles are most impactful when applied to the extraction and purification of the brucine precursor from natural sources. nih.gov
The synthesis of the salt itself—reacting brucine with sulfuric acid—can be considered relatively green if conducted in water, an environmentally benign solvent. nih.gov The major focus of green innovation, however, is on the upstream processes.
Green Extraction Technologies : Modern extraction methods can significantly reduce solvent consumption, energy usage, and processing time compared to conventional techniques. insightsjhr.commdpi.com
Supercritical Fluid Extraction (SFE) : Uses supercritical CO2 as a solvent, which is non-toxic and easily removed. SFE has shown high recovery rates (up to 96.8%) and purity (up to 97%) in alkaloid extraction while using minimal solvent. insightsjhr.com
Microwave-Assisted Extraction (MAE) : Uses microwave energy to heat the solvent and plant matrix, accelerating extraction. It is noted for reducing extraction time and solvent volume. insightsjhr.commdpi.com
Ultrasound-Assisted Extraction (UAE) : Employs acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures. insightsjhr.com
Use of Greener Solvents : The replacement of hazardous organic solvents is a key goal of green chemistry. chemmethod.com
Bio-based Solvents : Solvents derived from biomass, such as ethanol, are renewable and less toxic alternatives to petroleum-based solvents. chemmethod.com
Deep Eutectic Solvents (DES) : These are mixtures of compounds that form a eutectic with a lower melting point than the individual components. DESs are often biodegradable, have low toxicity, and can be tailored for the selective extraction of specific compounds like alkaloids. chemmethod.com
Alternative Acids : Research has shown that citric acid, a weak organic acid, can satisfactorily replace strong mineral acids like HCl in the acid-base extraction of alkaloids without a loss in performance. acs.org
Innovative Purification Methods : Techniques that minimize waste and solvent use are being developed.
Dispersive Solid-Phase Extraction (DSPE) : This method, often used in QuEChERS protocols, is fast, easy, and uses lower amounts of organic solvents, aligning with green analytical chemistry principles. tandfonline.com
Microfluidic Liquid-Liquid Extraction (LLE) : This miniaturized technique offers high extraction efficiency in very short timeframes (e.g., 25 seconds) and with minimal solvent consumption. tandfonline.com
| Technology | Principle | Reported Recovery Rate | Solvent Consumption (per gram of alkaloid) | Source |
|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | 95.6% - 96.8% | 15 mL | insightsjhr.com |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and accelerate extraction. | 91.8% - 93.4% | 27 mL | insightsjhr.com |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance solvent penetration and extraction. | 88.2% - 90.1% | 34 mL | insightsjhr.com |
By adopting these green technologies and methodologies, the production of brucine and its subsequent conversion to this compound can become more sustainable, safer, and more efficient.
Structural Elucidation and Advanced Spectroscopic Characterization of Brucine Sulfate Heptahydrate
Crystallographic Investigations and Polymorphism Studies of Brucine (B1667951) Sulfate (B86663) Heptahydrate
The solid-state characteristics of brucine sulfate are complex, with multiple hydrate (B1144303) forms identified. The interconversion of these hydrates is sensitive to small changes in relative humidity, which complicates their identification and characterization. researchgate.netrsc.org
X-ray Diffraction Analysis of Brucine Sulfate Heptahydrate Crystal Structures
The crystal structure of dibrucinium sulfate heptahydrate (2C₂₃H₂₇N₂O₄⁺·SO₄²⁻·7H₂O) has been determined through X-ray diffraction. researchgate.net The analysis reveals a layered packing of the components. Puckered sheets of brucinium cations are separated by layers composed of hydrogen-bonded, disordered sulfate anions and water molecules. researchgate.net These cationic and anionic/water layers are linked by N—H⁺⋯O⁻ and O—H⋯O hydrogen bonds. researchgate.net
Solid-State Forms and Hydrate Stoichiometry of Brucine Sulfate
Research has identified three hydrate forms of brucine sulfate (BS), denoted as HyA, HyB, and HyC, in addition to an amorphous form. rsc.org
HyA , the heptahydrate, is the form obtained from crystallization experiments in water and is the only one previously described in scientific literature. researchgate.netrsc.org It contains between 6.5 and 7.4 water molecules per formula unit of brucine sulfate and is stable at relative humidity (RH) levels of 26% or greater at room temperature. rsc.orgrsc.org
HyB is a hexahydrate and is only observed in a very narrow RH range of 22% to 25% at room temperature. rsc.org
HyC forms at RH values of 20% or lower and has a variable water content of five or fewer water molecules. rsc.org
The removal of essential water molecules that stabilize these hydrate structures leads to a collapse into an amorphous state. researchgate.netrsc.org This process is notably slow; for instance, when HyC was stored under the driest conditions (approximately 0% RH) at room temperature, the transition to a fully amorphous state was not complete even after 3.5 years. researchgate.netrsc.org The intricate relationship between temperature and water activity or relative humidity governs the stability and transformation pathways of these solid forms. nih.gov
It's noteworthy that while brucine readily forms various solid-state structures, including anhydrates, solvates, and heterosolvates, its close structural relative, strychnine (B123637), predominantly exists as a stable anhydrate, making the formation of other solid forms challenging. researchgate.netnih.gov
Supramolecular Organization and Intermolecular Interactions within this compound Crystals
The supramolecular architecture of this compound is characterized by a layered arrangement. researchgate.net Corrugated sheets of brucinium cations create spaces that accommodate the sulfate anions and water molecules. researchgate.net These guest molecules are linked to the brucine framework through hydrogen-bonding interactions. qut.edu.au
The stability of the crystal structure is maintained by a network of hydrogen bonds. Specifically, N—H⁺⋯O⁻ and O—H⋯O hydrogen bonds connect the cationic brucinium layers with the anionic sulfate and water layers. researchgate.net The water molecules themselves form clusters and chains, further contributing to the stability of the hydrated crystal lattice. nih.gov The high tendency of brucine to form hydrates is a key feature of its solid-state behavior. researchgate.net The analysis of the Cambridge Structural Database indicates that a significant percentage of sulfate salts (56.5% of those containing only C, H, N, O, and S atoms) exist as hydrate structures, with higher hydrates being more common among sulfate salts compared to all organic hydrates. researchgate.netrsc.org
Spectroscopic Characterization Methodologies for this compound
A combination of spectroscopic techniques is essential for the comprehensive characterization of brucine sulfate and its various hydrated forms. These methods, including X-ray diffraction, IR spectroscopy, and thermal analytical techniques, provide a detailed understanding of the compound's structure and behavior under different environmental conditions. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like brucine. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign the complex spectral data and confirm the molecular structure. magritek.com
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum of brucine sulfate provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The spectrum, typically run in a solvent like DMSO-d₆, shows a series of peaks with specific chemical shifts (ppm). chemicalbook.com The integration and multiplicity of these peaks help in assigning them to the various protons in the brucine structure.
Interactive Data Table: ¹H NMR Chemical Shifts for Brucine Sulfate chemicalbook.com
| Assignment | Shift (ppm) |
| A | 7.638 |
| B | 7.135 |
| C | 6.184 |
| D | 4.47 |
| E | 4.334 |
| F | 4.11 |
| G | 3.94 |
| J | 3.928 |
| K | 3.732 |
| L | 3.720 |
| M | 3.541 |
| P | 3.22 |
| Q | 2.97 |
| R | 2.925 |
| S | 2.597 |
| T | 2.416 |
| U | 2.02 |
| V | 1.96 |
| W | 1.495 |
| Z | 1.353 |
| Spectrum acquired at 400 MHz in DMSO-d₆. |
¹³C NMR Spectroscopy of this compound
Table 1: Representative ¹³C NMR Chemical Shifts for the Brucine Moiety (Data obtained from brucine in CDCl₃ and serves as an approximation for the cation in this compound) magritek.comtlwb.com.cn
| Carbon Atom Assignment | Chemical Shift (δ) in ppm | Carbon Type |
| C=O | ~170 | Quaternary (C) |
| Aromatic C-O | ~148-150 | Quaternary (C) |
| Aromatic C | ~100-140 | CH & Quaternary |
| C-O (Aliphatic Ether) | ~80 | CH |
| C-N (Aliphatic) | ~50-65 | CH & CH₂ |
| O-CH₃ | ~56 | CH₃ |
| Aliphatic C | ~25-55 | CH & CH₂ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for this compound
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of molecules like brucine. These experiments provide correlation data that reveal the connectivity between different nuclei within the molecular structure.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). magritek.com In the brucine structure, COSY spectra would show cross-peaks between adjacent protons in the aliphatic rings and within the vinyl group, allowing for the tracing of proton-proton networks throughout the molecule. magritek.com For example, couplings between the protons on the ethylidene side chain and their neighbors can be clearly identified. magritek.commagritek.com
HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D experiment correlates directly bonded ¹H and ¹³C nuclei. tlwb.com.cn The HSQC spectrum displays a cross-peak for each carbon atom that has one or more protons attached. This allows for the definitive assignment of which proton signal corresponds to which carbon signal. Edited HSQC sequences can further differentiate between CH, CH₂, and CH₃ groups based on the phase of the cross-peak, which is invaluable for a complex structure like brucine. magritek.commagritek.com
Vibrational Spectroscopy (FTIR, Raman) for this compound
The spectrum of this compound is characterized by vibrations arising from the brucine cation, the sulfate anion (SO₄²⁻), and the water of hydration (H₂O).
Brucine Cation Vibrations: The complex structure of the brucine cation gives rise to numerous characteristic peaks. These include C-H stretching vibrations from the aromatic and aliphatic parts, C=C stretching from the aromatic ring and vinyl group, and the prominent C=O stretching of the lactam amide group. researchgate.net C-O stretching from the methoxy (B1213986) and ether functionalities also produces strong signals.
Sulfate Anion Vibrations: The sulfate ion is tetrahedral (T_d symmetry) and has characteristic vibrational modes. The most intense of these is the asymmetric stretching mode (ν₃), which typically appears as a strong, broad band in the FTIR spectrum around 1100 cm⁻¹.
Water of Hydration Vibrations: The seven water molecules in the crystal lattice result in a very broad O-H stretching band in the region of 3400-3500 cm⁻¹. A weaker H-O-H bending vibration is also expected around 1630-1640 cm⁻¹.
A product specification sheet for ACS reagent grade this compound confirms that its infrared spectrum is a key identity test. fishersci.be
Table 2: Key Vibrational Modes for this compound (Approximate peak positions based on data for brucine and known frequencies for sulfate and water) surfacesciencewestern.comresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Assignment | Technique |
| ~3450 (broad) | O-H stretching (water of hydration) | FTIR |
| ~3000-3100 | Aromatic C-H stretching | FTIR, Raman |
| ~2800-3000 | Aliphatic C-H stretching | FTIR, Raman |
| ~1660 | C=O stretching (amide I band) | FTIR, Raman |
| ~1635 | H-O-H bending (water of hydration) | FTIR |
| ~1500, ~1600 | Aromatic C=C ring stretching | FTIR, Raman |
| ~1270 | Asymmetric C-O-C stretching (aromatic ether) | FTIR |
| ~1100 (strong, broad) | Asymmetric SO₄²⁻ stretching (ν₃) | FTIR |
| ~1030 | Symmetric C-O-C stretching (aromatic ether) | FTIR |
Mass Spectrometry Techniques in the Analysis of this compound
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, often coupled with liquid chromatography (LC-MS).
In the analysis, the compound is introduced into the mass spectrometer, where it is ionized. In positive ion mode ESI, the brucine molecule is readily protonated to form the [M+H]⁺ ion, where M represents the neutral brucine molecule (C₂₃H₂₆N₂O₄). The sulfate and water components are typically not observed directly with the parent ion. The exact mass of the protonated brucine molecule is 395.1965 m/z (calculated for [C₂₃H₂₇N₂O₄]⁺). massbank.eu
Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. nih.gov The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. The fragmentation of the brucine ion involves complex rearrangements and cleavages of its polycyclic structure. Common fragmentation pathways include the loss of methoxy groups, cleavage of the ether linkage, and ruptures within the intricate cage system. This detailed fragmentation data is essential for confirming the identity of the compound in complex mixtures and for quantitative analysis in fields like toxicology and pharmacokinetics. nih.gov
Advanced Analytical Methodologies and Quantitative Determination of Brucine Sulfate Heptahydrate
Chromatographic Techniques for Brucine (B1667951) Sulfate (B86663) Heptahydrate
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For brucine sulfate heptahydrate, several chromatographic methods are employed to ensure its quality and to study its applications.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation of analytes dissolved in a liquid mobile phase. The separation is achieved as the mobile phase passes through a stationary phase packed in a column. sigmaaldrich.com The differential interactions of the analytes with the stationary phase lead to their separation. sigmaaldrich.com HPLC is frequently utilized to assess the purity of this compound, with some commercial grades specifying a purity of over 98.0% as determined by this method. cookechem.comselleckchem.comsahinlerkimya.com.tr
In a typical HPLC analysis for alkaloids like brucine, a reverse-phase column, such as a Phenomenex-ODS, is often used. who.int The mobile phase might consist of a mixture of methanol, water, and a modifying agent like diethylamine, which helps to improve peak shape and resolution for basic compounds. who.int Detection is commonly performed using a UV detector at a specific wavelength, for instance, 260 nm, where brucine exhibits strong absorbance. who.int The quantification of brucine in a sample is achieved by comparing the peak area from the sample chromatogram to that of a known standard. who.int
Table 1: Illustrative HPLC Parameters for Brucine Analysis
| Parameter | Condition |
|---|---|
| Instrument | Agilent HPLC 1100 Series or equivalent |
| Column | Phenomenex-ODS (250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol:Water:Diethylamine (55:45:0.2 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 260 nm |
| Run Time | 15 minutes |
This table represents typical conditions and may be optimized for specific analytical needs.
Gas Chromatography (GC) is a separation technique suitable for volatile and thermally stable compounds. ajpaonline.com While brucine itself can be analyzed by GC, its sulfate salt form is non-volatile and would require derivatization to a more volatile form before analysis.
A more powerful approach involves the use of hyphenated techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS). ajpaonline.comnih.gov This method combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be compared against spectral libraries for definitive identification. nih.gov GC-MS is highly effective for identifying and quantifying individual components within a complex mixture. ajpaonline.com While direct analysis of the heptahydrate salt is not feasible, GC-MS is an invaluable tool for identifying brucine in extracts or reaction mixtures after appropriate sample preparation. who.int
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the separation and identification of substances. fishersci.comanalyticaltoxicology.com It is particularly useful for qualitative analysis, such as purity checks, reaction monitoring, and screening of multiple samples in parallel. fishersci.comnews-medical.net For this compound, TLC can be used to quickly assess the purity of a sample by comparing it against a reference standard. news-medical.net The presence of impurities would be indicated by the appearance of additional spots on the TLC plate. news-medical.net
In a typical TLC setup, the stationary phase is a thin layer of an adsorbent like silica (B1680970) gel coated on a plate. amazonaws.com The sample is spotted onto the plate, which is then placed in a sealed chamber containing a suitable mobile phase. As the mobile phase ascends the plate via capillary action, it separates the components of the spot based on their differential affinity for the stationary and mobile phases. After development, the separated spots can be visualized, often under UV light, or by spraying with a specific color-developing reagent. amazonaws.com TLC is widely applied in pharmaceutical analysis for drug identification and purity assessment. analyticaltoxicology.comnews-medical.netamazonaws.com
Spectrophotometric and Colorimetric Methods for this compound Analysis
Spectrophotometric methods are based on measuring the amount of light absorbed by a substance. These techniques are fundamental in analytical chemistry for the quantitative determination of a wide array of compounds.
A primary and well-documented application of this compound is in the colorimetric determination of nitrate (B79036) ions (NO₃⁻) in various water samples, including drinking water, surface water, and industrial wastes. keikaventures.comepa.govitesm.mx This method, outlined in standard procedures such as EPA Method 352.1, relies on the reaction between nitrate and brucine sulfate in a strong sulfuric acid solution (e.g., 13 N H₂SO₄) at a high temperature (100°C). keikaventures.comepa.govnemi.gov This reaction produces a colored complex, and the intensity of the color, measured spectrophotometrically at 410 nm, is proportional to the nitrate concentration. keikaventures.comepa.gov
The control of the reaction temperature is extremely critical for obtaining reproducible results. keikaventures.comepa.gov The applicable concentration range for this method is typically 0.1 to 2.0 mg of nitrate-nitrogen per liter. keikaventures.comepa.govnemi.gov The procedure involves adding a brucine-sulfanilic acid reagent to the sample, followed by heating in a water bath for a precise duration (e.g., 25 minutes). epa.gov After rapid cooling, the absorbance of the yellow-colored complex is measured. epa.gov A standard curve is prepared by plotting the absorbance of known nitrate standards against their concentrations, which is then used to determine the concentration in unknown samples. epa.gov
Table 2: Key Parameters of the Brucine Sulfate Method for Nitrate Determination
| Parameter | Specification | Source |
|---|---|---|
| Principle | Reaction of nitrate with brucine sulfate in acid | keikaventures.comepa.gov |
| Matrix | Drinking, surface, saline waters; industrial wastes | keikaventures.comepa.govitesm.mx |
| Acid Medium | 13 N Sulfuric Acid | epa.gov |
| Reaction Temp. | 100°C (critical) | keikaventures.comepa.govnemi.gov |
| Wavelength | 410 nm | keikaventures.comepa.gov |
| Concentration Range | 0.1 - 2.0 mg NO₃-N/L | keikaventures.comepa.govnemi.gov |
| Reagent | Brucine-sulfanilic acid solution | epa.gov |
While the brucine sulfate method is effective, its accuracy can be affected by several interfering substances. Methodological modifications have been developed to mitigate these issues.
Interferences and Corrections:
Dissolved Organic Matter: Can cause an off-color in the strong acid solution. This is corrected by running a sample blank containing all reagents except for the brucine-sulfanilic acid reagent. epa.govitesm.mxnemi.gov
Salinity: The effect of high salt concentrations is eliminated by adding a sodium chloride solution to the blanks, standards, and samples to ensure a uniform ionic strength. epa.govnemi.gov
Oxidizing and Reducing Agents: Strong oxidizing or reducing agents interfere with the reaction. The presence of residual chlorine, a common oxidizing agent, can be eliminated by adding sodium arsenite. epa.govitesm.mxnemi.gov
Iron and Manganese: Ferrous and ferric iron, as well as quadrivalent manganese, can cause slight positive interferences. However, at concentrations below 1 mg/L, their effect is generally considered negligible. epa.govnemi.gov
Uneven Heating: Inconsistent heating of samples and standards during the color development phase will lead to erratic and unreliable results, highlighting the critical need for precise temperature control. epa.govnemi.gov
Recent research has also explored modifications to enhance the sensitivity of the method. One such enhancement involves the reaction of the nitrate ion with brucine in the presence of 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in a sulfuric acid medium, which has been reported to yield a highly sensitive spectrophotometric method for determining trace quantities of nitrate. nih.gov
Electrochemical and Other Advanced Analytical Techniques for this compound
The quantitative determination of this compound has been significantly advanced by the development of sophisticated analytical techniques that offer enhanced sensitivity, selectivity, and efficiency. Electrochemical methods and other advanced approaches such as capillary electrophoresis and hyphenated techniques provide powerful tools for the precise measurement of this compound in various matrices.
Electrochemical Methods
Electrochemical techniques are particularly advantageous for the analysis of this compound due to their inherent sensitivity, rapid response, and the relatively low cost of instrumentation. These methods are based on the electrochemical oxidation of the brucine molecule.
Recent research has focused on the development of modified electrodes to improve the electrochemical response towards brucine. For instance, a highly sensitive voltammetric sensor for brucine determination was developed using a choline (B1196258) chloride modified glassy carbon electrode (ChCl/GCE). nih.gov This modified electrode demonstrated excellent catalytic activity for the electrochemical reaction of brucine. nih.gov The electrochemical behavior of brucine at the surface of the ChCl/GCE was investigated using cyclic voltammetry (CV) and square wave voltammetry (SWV) techniques. nih.gov
Another novel approach involved the use of a glassy carbon electrode modified with single-walled carbon nanotubes and a Nafion composite film for the determination of brucine via square wave voltammetry. cabidigitallibrary.org This biosensor exhibited remarkable performance in the quantification of brucine at a physiological pH of 7.2. cabidigitallibrary.org The study highlighted a significant enhancement in sensitivity and a very low limit of detection. cabidigitallibrary.org The method was successfully applied to detect brucine in traditional pharmaceutical formulations, as well as in human serum and urine samples. cabidigitallibrary.org
The application of bare electrodes for such analyses is often limited by surface fouling, which can lead to decreased sensitivity and accuracy. nih.gov To overcome these limitations, various modified electrodes have been explored, including those based on PdAg alloy nanoparticles decorated graphene, molecularly imprinted poly-o-phenylenediamine single-walled carbon nanotubes, and multi-walled carbon nanotubes. nih.gov
| Electrode | Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Single-walled carbon nanotubes and Nafion composite modified glassy carbon electrode | Square Wave Voltammetry | 1 nM - 8 µM | 0.11 nM | cabidigitallibrary.org |
| Choline chloride modified glassy carbon electrode | Cyclic Voltammetry and Square Wave Voltammetry | Not specified | Not specified | nih.gov |
Other Advanced Analytical Techniques
Beyond conventional electrochemical methods, other advanced techniques provide high-resolution separation and quantification of this compound.
Capillary Electrophoresis (CE)
Capillary electrophoresis has emerged as a powerful tool for the analysis of brucine due to its high separation efficiency, short analysis time, and minimal sample consumption. researchgate.net Several CE methods have been developed for the determination of brucine, often in conjunction with strychnine (B123637), in various samples including extracts of Strychnos nux-vomica seeds and human plasma. nih.govnih.gov
One method utilized capillary zone electrophoresis (CZE) with a 10mM phosphate (B84403) buffer-MeOH (9:1) at pH 2.5, achieving a linear calibration range of 0.01-0.15 mg/ml. nih.gov Another approach employed nonaqueous capillary electrophoresis (NACE) for the simultaneous determination of strychnine and brucine. nih.gov This method used a running buffer of 30 mM ammonium (B1175870) acetate (B1210297), 1.0% acetic acid, and 15% acetonitrile (B52724) in methanol, with a linear range of 5-1000 µg/mL for both analytes and recoveries ranging from 94.5% to 104%. nih.gov
To further enhance separation efficiency and sensitivity, novel capillary coatings have been investigated. A capillary electrophoresis method using graphene oxide (GO) as a stationary phase was developed for the separation of brucine and strychnine. researchgate.net This GO-coated capillary demonstrated good stability and was successfully applied to the determination of brucine in pharmaceutical preparations. researchgate.net
| Method | Buffer/Medium | Linear Range | Recovery | Reference |
|---|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | 10mM phosphate buffer-MeOH (9:1), pH 2.5 | 0.01-0.15 mg/ml | Not specified | nih.gov |
| Nonaqueous Capillary Electrophoresis (NACE) | 30 mM ammonium acetate, 1.0% acetic acid, 15% acetonitrile in methanol | 5-1000 µg/mL | 94.5% - 104% | nih.gov |
Hyphenated Techniques
Hyphenated techniques, which couple a separation technique with an online spectroscopic detection method, offer unparalleled capabilities for the analysis of complex mixtures. nih.gov For the analysis of brucine, liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful hyphenated technique. nih.govasdlib.orgchromatographytoday.com
A sensitive and specific method using liquid chromatography-electrospray ionization-ion trap mass spectrometry (LC-ESI-ITMS) was developed for the simultaneous quantitative analysis of strychnine and brucine. oup.com This method demonstrated good linearity over a range of 0.020 to 8.5 µg/mL for brucine, with a limit of detection of 0.008 µg/mL and a recovery of 83.2%. oup.com Such hyphenated techniques are invaluable for their ability to provide both quantitative data and structural information, aiding in the unequivocal identification of the analyte. asdlib.org
Reactivity and Derivatization Studies of Brucine Sulfate Heptahydrate
Chemical Transformations and Reaction Pathways of Brucine (B1667951) Sulfate (B86663) Heptahydrate
The brucine cation within brucine sulfate heptahydrate possesses several reactive sites, including an aromatic moiety, an amide group, a tertiary amine, and a carbon-carbon double bond, each amenable to specific chemical transformations. Studies on brucine have elucidated various reaction pathways that are applicable to its sulfate salt. These transformations allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.
A notable reaction involves the interaction of brucine with chlorine water, which initiates a cascade of transformations. The process begins with the chlorination of the double bond by hypochlorous acid, leading to the formation of an enamine. This intermediate then eliminates a chloride ion to form an iminium ion, which reacts with water to produce a hemiaminal that is subsequently oxidized to a lactam. Further reaction with hypochlorous acid results in the formation of an epoxide, followed by acid-catalyzed ring-opening and ultimately, oxidation to a carboxylic acid zealjournals.com.
The tertiary amine of the brucine cation can undergo N-oxidation to form brucine N-oxide, a derivative that has been studied for its allosteric interactions with muscarinic receptors nih.govnih.gov. Additionally, the brucine structure can undergo electrolytic reduction to yield brucidine orientjchem.org.
Selective Functionalization and Structural Modifications of this compound
The selective modification of specific functional groups within the brucine cation is a key area of research, enabling the targeted synthesis of novel derivatives.
The aromatic ring of the brucine cation, with its two methoxy (B1213986) groups, is a site for functionalization. One documented modification is demethoxypentafluorophenylation, which alters the electronic and steric properties of this part of the molecule ccspublishing.org.cn. The electron-rich nature of the indoline ring in brucine makes it sensitive to oxidation, presenting a challenge in its synthesis and derivatization chemrxiv.org.
The amide functionality in the brucine cation is a versatile handle for various chemical transformations. Several methods for the reductive functionalization of amides have been developed, which are applicable to brucine. These methods often involve the activation of the amide with reagents like triflic anhydride to form reactive intermediates such as O-triflyliminium triflates frontiersin.org.
Specific transformations of the amide moiety in brucine include:
Condensation with primary amines: This reaction leads to the formation of amidines ccspublishing.org.cn. For instance, the reaction of brucine with ethylenediamine, catalyzed by boric acid, yields N¹-(2,3-dimethoxy strychnidin-10-yliden)-ethane-1,2-diamine orientjchem.org.
Deoxycyanation: This transformation replaces the carbonyl oxygen with a cyano group ccspublishing.org.cn.
Deoxygenative reduction: The amide can be selectively reduced ccspublishing.org.cn.
α-Oximation: This involves the introduction of an oxime group at the α-position to the carbonyl ccspublishing.org.cn.
The table below summarizes some of the key transformations of the amide moiety in the brucine structure.
| Transformation | Reagents/Conditions | Product Type | Reference |
| Condensation | Primary amine, Boric acid | Amidine | orientjchem.orgccspublishing.org.cn |
| Deoxycyanation | - | Cyano derivative | ccspublishing.org.cn |
| Deoxygenative Reduction | Organic borane catalyst | Reduced amide | ccspublishing.org.cn |
| α-Oximation | - | α-Oxime derivative | ccspublishing.org.cn |
The carbon-carbon double bond in the brucine cation is susceptible to addition reactions, providing a route to further functionalization.
Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This reaction typically proceeds with syn-stereochemistry when using reagents like osmium tetroxide or potassium permanganate (B83412) khanacademy.orgmasterorganicchemistry.com. This transformation introduces two new hydroxyl groups, increasing the polarity and potential for further derivatization ccspublishing.org.cn.
Hydrogenation: Catalytic hydrogenation of the C=C double bond in brucine and its derivatives has been reported, leading to saturated analogues ccspublishing.org.cndocumentsdelivered.com. This reaction is typically carried out using hydrogen gas and a metal catalyst such as platinum or palladium nih.gov.
Synthesis and Characterization of this compound Derivatives
A variety of derivatives have been synthesized from brucine, and by extension, from its sulfate salt. These derivatives are often prepared to explore their potential in different applications, including as chiral resolving agents and as allosteric modulators of receptors.
Examples of synthesized brucine derivatives include:
N-chloromethylbrucine chloride: Prepared by the reaction of brucine with dichloromethane orientjchem.org.
N-(5-carboxypentyl)brucinium bromide: Synthesized via N-alkylation of brucine with 6-bromohexanoic acid orientjchem.org.
Brucinium hydrogen (S)-malate pentahydrate and anhydrous brucinium hydrogen (2R,3R)-tartrate: Prepared by reacting brucine with D-L-malic acid or L-tartaric acid in an ethanol (B145695)/water mixture orientjchem.org.
Porphyrin-brucine conjugates: Synthesized by the N-alkylation of brucine with alkylbromotetraphenylporphyrin derivatives orientjchem.org.
Brucine N-oxide: Formed by the N-oxidation of the tertiary amine nih.govnih.gov.
The characterization of these derivatives is typically performed using a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as elemental analysis to confirm their structures orientjchem.org.
The following table provides a summary of some synthesized brucine derivatives and their methods of preparation.
| Derivative | Synthetic Method | Reference |
| N-chloromethylbrucine chloride | Reaction with dichloromethane | orientjchem.org |
| N-(5-carboxypentyl)brucinium bromide | N-alkylation with 6-bromohexanoic acid | orientjchem.org |
| Brucinium hydrogen (S)-malate pentahydrate | Reaction with D-L-malic acid | orientjchem.org |
| Anhydrous brucinium hydrogen (2R,3R)-tartrate | Reaction with L-tartaric acid | orientjchem.org |
| Porphyrin-brucine conjugate | N-alkylation with alkylbromotetraphenylporphyrin | orientjchem.org |
| Brucine N-oxide | N-oxidation of the tertiary amine | nih.govnih.gov |
| N¹-(2,3-dimethoxy strychnidin-10-yliden)-ethane-1,2-diamine | Reaction with ethylenediamine and boric acid | orientjchem.org |
Stereochemical Implications of this compound Reactions
The brucine cation is a chiral molecule with multiple stereocenters. This inherent chirality is a defining feature and plays a crucial role in its chemical applications, particularly in chiral resolution wikipedia.org. When this compound is used in reactions, the stereochemistry of the molecule can direct the stereochemical outcome of the reaction.
Brucine has been historically used as a resolving agent for racemic mixtures of acids and other compounds chemrxiv.orgwikipedia.org. The principle behind this application is the formation of diastereomeric salts with the enantiomers of a racemic acid. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomers of the acid can be recovered.
The complex, rigid, and chiral framework of the brucine cation can also be exploited in asymmetric synthesis, where it can act as a chiral auxiliary or a chiral ligand for a metal catalyst ccspublishing.org.cn. The stereochemistry of the brucine molecule influences the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer of the product. The assignment of the absolute configuration (R/S) of the various chiral centers in brucine has been detailed, providing a fundamental understanding of its three-dimensional structure youtube.com. Any modification to the brucine skeleton must consider the potential impact on its stereochemistry and its ability to induce chirality in other molecules.
Applications of Brucine Sulfate Heptahydrate in Asymmetric Synthesis and Chiral Resolution
Role of Brucine (B1667951) Sulfate (B86663) Heptahydrate as a Chiral Resolving Agent
Chiral resolution is a critical process for separating racemic mixtures into their individual enantiomers. wikipedia.org Brucine, and by extension its sulfate salt, is a widely used chiral resolving agent, particularly for acidic compounds. libretexts.orglibretexts.orglibretexts.org The fundamental principle involves the reaction of the racemic acid with the enantiomerically pure brucine sulfate. This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. wikipedia.orglibretexts.orglibretexts.org Once separated, the individual enantiomers of the acid can be recovered by treating the diastereomeric salt with a strong acid to regenerate the carboxylic acid and the brucine salt. libretexts.orglibretexts.org
The resolution of racemic carboxylic acids is a classic and frequent application of brucine and its salts. libretexts.orglibretexts.org The acidic nature of the carboxylic group allows for the formation of diastereomeric salts with the basic nitrogen atoms of the brucine molecule. The differential solubility of these salts in various solvents is the key to their separation.
For instance, a racemic mixture of a carboxylic acid, when treated with brucine sulfate, will yield two diastereomeric salts: (+)-acid-(-)-brucine and (-)-acid-(-)-brucine. These salts can then be separated by fractional crystallization. After separation, the addition of a stronger acid will liberate the enantiomerically pure carboxylic acids.
Table 1: Examples of Racemic Carboxylic Acids Resolved Using Brucine
| Racemic Carboxylic Acid | Resolving Agent | Key Observation |
| Mandelic Acid | Brucine | Formation of diastereomeric salts with differing solubilities. |
| Tartaric Acid | Brucine | Historically significant resolution demonstrating the principle. wikipedia.org |
| Camphor-10-sulfonic acid | Brucine | Effective separation of enantiomers through crystallization. libretexts.org |
The utility of brucine sulfate heptahydrate extends to the resolution of phosphorus-containing acids, such as phosphoric and phosphonic acids. nih.govd-nb.info These compounds can possess a chiral phosphorus center, and their enantiomers can exhibit different biological activities. The acidic protons of the phosphonic acid group can react with brucine to form diastereomeric salts, which can then be separated.
The process is analogous to the resolution of carboxylic acids, relying on the formation and subsequent separation of diastereomeric salts. The stability of the P-C bond in phosphonic acids makes them valuable in various applications, and their resolution is crucial for studying their stereospecific effects. nih.govd-nb.info
While direct resolution of alcohols with brucine is not typical due to their weak acidity, they can be resolved after conversion to an acidic derivative. A common strategy is to react the racemic alcohol with a dicarboxylic anhydride, such as phthalic anhydride, to form a half-ester. This introduces a carboxylic acid group, which can then form diastereomeric salts with this compound.
This indirect method has been successfully applied to various classes of alcohols, including tertiary acetylenic alcohols. The resulting diastereomeric salts are then separated by crystallization, and subsequent hydrolysis of the separated half-esters yields the enantiomerically pure alcohols.
Table 2: Indirect Resolution of Alcohols Using Brucine
| Alcohol Class | Derivatization Step | Resolving Agent |
| Tertiary Acetylenic Alcohols | Reaction with phthalic anhydride | Brucine |
| Secondary Alcohols | Formation of a hemiphthalate ester | Brucine |
| 1-Phenylethanol | Reaction with 1,2-benzenedicarboxylic anhydride | Brucine |
Similar to alcohols, the resolution of chiral phenols with this compound often requires derivatization to introduce a more acidic handle.
For the resolution of racemic amines, a different approach is needed since both the analyte and the resolving agent are basic. In this case, a chiral acid is used as the resolving agent. However, brucine can be employed in more complex, multi-step resolution strategies for amines.
The formation of diastereomeric salts is a process governed by molecular recognition between the chiral resolving agent and the enantiomers of the racemic compound. The crystal packing of the resulting salts is influenced by a network of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.
The difference in the three-dimensional arrangement of these interactions for the two diastereomers leads to variations in their crystal lattice energies and, consequently, their solubilities. mdpi.com The stoichiometry of the diastereomeric salts can also be influenced by the eutectic composition of the racemic compound or the resolving agent. mdpi.com It has been observed that even a single enantiomer of a resolving agent can exist in different conformations, which can affect the efficiency of the resolution. mdpi.com The specific solvent used for crystallization plays a crucial role, as it can influence the conformation of the molecules and the stability of the crystal lattice.
This compound as a Chiral Auxiliary in Asymmetric Synthesis
Beyond its role as a resolving agent, brucine and its derivatives can also be used as chiral auxiliaries in asymmetric synthesis. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical course of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. sigmaaldrich.comwikipedia.org
In this context, a substrate is covalently attached to the brucine molecule. The steric bulk and specific stereochemistry of the brucine framework then control the approach of reagents to the reactive center of the substrate, leading to the preferential formation of one enantiomer of the product. This strategy is a powerful tool for the synthesis of enantiomerically pure compounds. sigmaaldrich.comwikipedia.org The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in the key bond-forming step and the ease of its subsequent removal without causing racemization of the product. researchgate.net
Catalytic Applications of this compound and Its Derivatives in Asymmetric Catalysis
Derivatives of brucine have been successfully employed as organocatalysts in a variety of carbon-carbon bond-forming reactions. These catalysts, often possessing both a nucleophilic tertiary amine and other functional groups capable of hydrogen bonding, can effectively create a chiral environment to induce asymmetry.
Research has demonstrated the utility of brucine derivatives in several key asymmetric reactions:
Asymmetric Henry Reaction: A brucine-derived amino alcohol has been utilized in combination with copper(I) and zinc(II) metals to catalyze the asymmetric Henry (nitroaldol) reaction. acs.orgnih.gov This method provides access to both enantiomers of the β-nitro alcohol products by employing different metal-ligand complexes, showcasing an orthogonal enantioselectivity approach. acs.orgnih.gov The catalyst system is highly stereoselective for a range of aldehydes and nitroalkanes. acs.org
Morita-Baylis-Hillman (MBH) Reaction: Brucine diol (BD) has been identified as an effective catalyst for the asymmetric Morita-Baylis-Hillman reaction. mdpi.com In this reaction, BD catalyzes the coupling of α,β-unsaturated ketones or esters with aldehydes to generate α-methylene-β-hydroxycarbonyl compounds in moderate yields and with significant enantiomeric excess (ee). mdpi.com The proposed mechanism suggests that the vicinal diol of BD activates the aldehyde through hydrogen bonding, while the tertiary amine activates the vinyl ketone. mdpi.com
1,3-Dipolar Cycloaddition: The integration of brucine diol with zinc has been shown to be effective in performing 1,3-dipolar cycloaddition reactions, highlighting the versatility of brucine derivatives in constructing complex cyclic systems. mdpi.com
The effectiveness of these brucine-derived catalysts is summarized in the table below, showcasing their application in various asymmetric reactions.
| Brucine Derivative | Reaction Type | Reactants | Yield (%) | Enantiomeric Excess (ee %) |
| Brucine Diol (BD) | Morita-Baylis-Hillman | 4-Nitrobenzaldehyde and α,β-unsaturated ketone/ester | Up to 74% | 70% |
| Brucine-derived Amino Alcohol | Henry Reaction | Various aldehydes and nitroalkanes | High | High |
| Brucine Diol (BD) | 1,3-Dipolar Cycloaddition | Not Specified | Not Specified | Not Specified |
Applications as Chiral Ligands in Coordination Chemistry
The structurally complex and rigid framework of brucine and its derivatives makes them excellent candidates for chiral ligands in coordination chemistry. ccspublishing.org.cn When coordinated to a metal center, these ligands can create a well-defined chiral pocket around the metal, enabling it to catalyze reactions with high stereocontrol. wikipedia.org The combination of a metal's Lewis acidity and the ligand's chirality forms the basis of many powerful catalytic systems in asymmetric synthesis. acs.orgwikipedia.org
Key applications include:
Metal-Ligand Complexes in Henry Reactions: In the asymmetric Henry reaction, a brucine-derived amino alcohol acts as a chiral ligand for Cu(I) and Zn(II) ions. acs.orgnih.gov The differing ionic radii and oxophilic nature of these metals lead to the formation of distinct catalytically active species. acs.org It is postulated that Cu(I) forms a monometallic catalyst, while Zn(II) may generate multimetallic complexes, and this difference in catalyst molecularity is key to the observed orthogonal enantioselectivity. acs.org
Copper-Catalyzed Cycloadditions: Brucine diol has been used as a chiral ligand in copper-catalyzed asymmetric [3+2] cycloaddition reactions. nih.gov These reactions are used to synthesize enantio- and diastereodivergent endo-pyrrolidines, demonstrating catalyst and substrate control over the stereochemical outcome. nih.gov
Asymmetric Epoxidation: Brucine N-oxide (BNO) has been employed as a chiral ligand for metal-catalyzed asymmetric epoxidation, further expanding the scope of brucine derivatives in catalysis. mdpi.com
The table below details specific examples of brucine derivatives functioning as chiral ligands in coordination with various metals.
| Brucine Derivative | Metal | Reaction Type | Significance |
| Brucine-derived Amino Alcohol | Cu(I) | Asymmetric Henry Reaction | Forms a monometallic complex, leading to one enantiomer. acs.org |
| Brucine-derived Amino Alcohol | Zn(II) | Asymmetric Henry Reaction | Forms higher-order multimetallic complexes, leading to the opposite enantiomer. acs.org |
| Brucine Diol (BD) | Cu(I) | Asymmetric Synthesis of endo-pyrrolidines | Catalyst-controlled pathway for enantio- and diastereodivergent synthesis. nih.gov |
| Brucine N-Oxide (BNO) | Not Specified | Asymmetric Epoxidation | Demonstrates the utility of N-oxide derivatives as chiral ligands. mdpi.com |
Supramolecular Chemistry and Material Science Applications of Brucine Sulfate Heptahydrate
Formation of Charge Transfer Complexes with Electron Acceptors
Charge transfer (CT) complexes are molecular assemblies formed between an electron-donating molecule and an electron-accepting molecule. The interaction involves the partial transfer of electronic charge from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO), often resulting in the appearance of a new, distinct color.
Brucine (B1667951), the parent alkaloid of brucine sulfate (B86663), has been shown to act as an effective electron donor in the formation of CT complexes with various strong electron acceptors. researchgate.net Research has demonstrated the synthesis of stable 1:1 stoichiometric CT complexes between brucine and π-acceptors such as chloranilic acid (ChA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). researchgate.net The electron-donating capability of the brucine molecule is enhanced by the presence of methoxy (B1213986) groups on its benzene (B151609) ring, which increase the electron density. researchgate.net The primary site of electron donation is the tertiary nitrogen atom within the intricate ring structure. tandfonline.comscienceopen.com
The formation of these complexes is confirmed through various spectroscopic methods. Upon complexation, new absorption bands appear in the visible region of the electromagnetic spectrum, which are absent in the spectra of the individual components. These new bands are characteristic of charge transfer transitions. The stability and properties of these complexes can be quantified by parameters such as formation constants, molar extinction coefficients, and thermodynamic data derived from spectroscopic analysis. researchgate.net
| Electron Acceptor | Stoichiometry (Brucine:Acceptor) | Characterization Methods | Key Findings |
| Chloranilic acid (ChA) | 1:1 | NMR, IR, Mass Spectrometry | Formation of a stable CT complex. |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1:1 | NMR, IR, Mass Spectrometry | Formation of radical ions (brucine+•DDQ−•) via n-π* transition. researchgate.nettandfonline.comscienceopen.com |
| 7,7,8,8-tetracyanoquinodimethane (TCNQ) | 1:1 | NMR, IR, Mass Spectrometry | Synthesis of a stable CT complex confirmed. researchgate.net |
Integration into Lyotropic Cholesteric Liquid Crystalline Phases as a Chiral Dopant
Liquid crystals represent a state of matter that has properties between those of a conventional liquid and a solid crystal. Cholesteric (or chiral nematic) liquid crystals are characterized by a helical structure, where the direction of the average molecular orientation twists progressively along a helical axis. This helical structure is often induced by adding a chiral molecule, known as a chiral dopant, to an achiral nematic liquid crystal host.
Brucine sulfate, owing to its inherent and rigid chirality, can function as an effective chiral dopant. Its integration into lyotropic liquid crystalline phases, which are formed by amphiphilic molecules in a solvent, has been a subject of study. Lyotropic phases are particularly sensitive to the molecular geometry and interactions of their components.
Research on the phase diagram of the cholesteric lyotropic mesophase composed of potassium laurate, 1-decanol, D₂O, and brucine sulfate has provided insights into its role. The study demonstrated that the cholesteric pitch—the distance over which the director rotates by 360°—is directly influenced by the concentration of brucine sulfate. This indicates that the brucine molecules are effectively inducing a helical superstructure within the liquid crystalline phase. The influence of brucine doping on favoring the formation of the cholesteric phase is related to the packing of brucine molecules at the electric double layer and its effect on orientational fluctuations.
The ability of a chiral dopant to induce a helical twist is quantified by its helical twisting power (HTP). A high HTP is desirable as it means a smaller amount of the dopant is needed to achieve a desired pitch, minimizing potential disruption to the liquid crystal's other physical properties. The complex and rigid stereochemistry of brucine makes it a potent chiral agent for these applications.
Host-Guest Chemistry and Inclusion Complexes Involving Brucine Sulfate Heptahydrate
Host-guest chemistry involves the formation of unique complexes where a "host" molecule creates a binding site or cavity that accommodates a smaller "guest" molecule or ion. wikipedia.org These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic effects.
Brucine has been demonstrated to act as a versatile host molecule, capable of forming crystalline inclusion complexes with a variety of guest molecules. oup.com In these structures, the brucine molecules self-assemble into a larger framework, or "host lattice," which contains cavities or channels that entrap the guest molecules.
A systematic investigation into the cocrystallization of brucine with a series of aliphatic alcohols revealed its ability to form distinct supramolecular isomers depending on the size and shape of the alcohol guest. oup.com The brucine molecules organize into common 2₁ helical tape-like assemblies, but the packing of these assemblies and the resulting cavity shapes are modulated by the guest. This guest-induced polymorphism highlights the molecular recognition capabilities of the brucine framework. The relationship between the guest volume and the packing efficiency within the host cavities can be systematically evaluated, providing a clear understanding of the recognition mechanism. oup.com The brucine molecules can form "ribbon host-substructures" that create channels for guest inclusion. researchgate.net
| Guest Molecule Type | Host Framework | Key Findings |
| Aliphatic Alcohols | Brucine | Formation of guest-induced supramolecular isomers. oup.com |
| (Various small molecules) | Brucine | Formation of ribbon-like host substructures. researchgate.net |
This ability to form inclusion compounds makes brucine and its salts, like this compound, promising candidates for applications in separation science (chiral resolution), stabilization of reactive species, and the design of crystalline materials with tailored properties.
Self-Assembly Mechanisms and Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The resulting supramolecular architectures are determined by the intrinsic properties of the assembling molecules, such as their shape, charge distribution, and ability to form specific bonds.
The crystal structure of dibrucinium sulfate heptahydrate (2C₂₃H₂₇N₂O₄⁺·SO₄²⁻·7H₂O) provides a clear example of intricate self-assembly. researchgate.net The components organize into a layered supramolecular architecture. This structure consists of:
Cationic Layers : Puckered sheets formed by the brucinium cations.
Anionic/Water Layers : Layers composed of sulfate anions and water molecules, which are interconnected through an extensive network of hydrogen bonds.
The cohesion between these distinct layers is maintained by a combination of N—H⁺···O⁻ and O—H···O hydrogen bonds, which link the brucinium cations to the sulfate and water layers. researchgate.net
The hydration state of brucine sulfate is critical to its structure. Studies have identified multiple hydrate (B1144303) forms (heptahydrate, hexahydrate, and lower hydrates), which can interconvert with small changes in relative humidity. researchgate.nettandfonline.com The heptahydrate is the form typically obtained from crystallization in water and is stable at room temperature in relative humidity above 26%. researchgate.nettandfonline.com The water molecules and sulfate ions form a robust hydrogen-bonded network that acts as a template or "glue" for the organization of the bulky organic cations, demonstrating a sophisticated hierarchical self-assembly process. The removal of these water molecules can lead to a collapse of the crystalline structure into an amorphous state, highlighting the crucial role of the solvent in mediating the supramolecular architecture. researchgate.nettandfonline.com
| Structural Component | Description | Key Interactions |
| Brucinium Cations | Form puckered sheets. | N—H⁺···O⁻ hydrogen bonds with the anionic layer. |
| Sulfate Anions & Water Molecules | Form hydrogen-bonded layers separating the cationic sheets. | O—H···O hydrogen bonds within the layer. |
This detailed understanding of the self-assembly of this compound is essential for controlling its crystallization and for the rational design of new materials based on its unique supramolecular framework.
Computational and Theoretical Chemistry Investigations of Brucine Sulfate Heptahydrate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on the brucine (B1667951) molecule have been performed to determine its equilibrium geometry and various molecular properties. For instance, computations have been carried out at the B3LYP/6-311G++(d, p) level of theory to optimize the molecular structure and calculate vibrational frequencies. nih.gov Such studies provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The theoretical vibrational wavenumbers and intensities calculated via DFT have shown good agreement with experimental data, validating the computational model used. nih.gov
Table 1: Example of DFT Calculation Parameters for Brucine
| Parameter | Specification |
|---|---|
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311G++(d, p) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For brucine, FMO analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack.
Table 2: Conceptual Data from FMO Analysis of Brucine
| Molecular Orbital | Energy (Conceptual Value) | Role in Reactivity |
|---|---|---|
| HOMO | High Energy | Electron Donor (Nucleophilic Center) |
| LUMO | Low Energy | Electron Acceptor (Electrophilic Center) |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule. The MEP map helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively. For brucine, the MEP map can highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms are associated with positive potential. nih.gov
Natural Bond Orbital (NBO) analysis offers insights into the bonding and electronic delocalization within a molecule. For brucine, NBO analysis has revealed strong hyperconjugative interactions. A significant interaction energy, on the order of 47.24 kcal/mol, has been identified between the orbital containing the lone pair of electrons on a nitrogen atom and the neighboring antibonding orbital of a carbonyl group. nih.gov This delocalization of electron density contributes to the stability of the molecule.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. MD simulations have been employed to investigate the stability of brucine when interacting with biological macromolecules, such as enzymes. researchgate.net These simulations provide insights into how the molecule's conformation might change in a biological environment and can help in understanding its mechanism of action at a molecular level. The results from MD simulations can show that the bound brucine molecule is stable and less fluctuating compared to the unbound state of the macromolecule. researchgate.net
Intermolecular Interaction Energy Frameworks
Prediction of Spectroscopic Properties and Reactivity using Computational Methods
Computational methods, particularly DFT, are powerful tools for predicting spectroscopic properties. Theoretical calculations of vibrational wavenumbers and intensities for brucine have been shown to be in good agreement with experimental data. nih.gov Furthermore, computational approaches can be used to predict reactivity. By analyzing global and local reactivity descriptors derived from DFT calculations, it is possible to identify the most reactive parts of the brucine molecule. researchgate.net These descriptors, along with FMO and MEP analyses, provide a comprehensive picture of the molecule's susceptibility to various chemical reactions. nih.gov
Environmental Chemistry and Degradation Studies of Brucine Sulfate Heptahydrate
Photodegradation Pathways and Products of Brucine (B1667951) Sulfate (B86663) Heptahydrate
Potential photodegradation pathways for brucine may include:
Photo-oxidation: The aromatic and amine moieties of the brucine molecule are likely to be susceptible to oxidation by photochemically generated reactive oxygen species, such as hydroxyl radicals. This could lead to the formation of hydroxylated derivatives and ring-opening products.
N-dealkylation: The methoxy (B1213986) groups attached to the aromatic ring could undergo photolytic cleavage.
Ring cleavage: The complex ring structure of brucine may be susceptible to cleavage under UV irradiation, leading to the formation of smaller, more polar degradation products.
It is important to note that the rate and extent of photodegradation will be influenced by various environmental factors, including the intensity and wavelength of solar radiation, the presence of photosensitizers (such as dissolved organic matter), and the pH of the aqueous environment. Without specific experimental data, the exact nature and toxicity of the photodegradation products of brucine sulfate heptahydrate remain speculative.
Biodegradation Mechanisms and Microbial Interactions with this compound
Detailed studies on the biodegradation of this compound are scarce. The complex and rigid structure of indole (B1671886) alkaloids like brucine generally confers resistance to microbial degradation. The high toxicity of brucine may also inhibit the growth of microorganisms that could potentially utilize it as a substrate.
While specific data is lacking, some general observations on the biodegradability of alkaloids can be made. Microbial degradation of such complex molecules often involves a consortium of microorganisms, with different species carrying out specific steps in the degradation pathway. The initial steps in the biodegradation of brucine would likely involve enzymatic transformations to reduce its toxicity and increase its bioavailability. Potential enzymatic reactions could include:
Hydroxylation: Introduction of hydroxyl groups to the molecule, making it more polar and susceptible to further degradation.
Demethylation: Removal of the methoxy groups.
Ring cleavage: Breaking of the complex ring structure by specialized enzymes.
The persistence of brucine in the environment will largely depend on the presence of microbial populations adapted to degrade such complex alkaloids. In environments with no prior exposure to brucine or similar compounds, its biodegradation is expected to be slow.
Table 1: Potential Microbial Processes in Brucine Degradation
| Microbial Process | Potential Effect on Brucine |
| Co-metabolism | Degradation of brucine by microbial enzymes without the organism gaining energy from the process. |
| Enzymatic Attack | Initial breakdown of the brucine molecule by extracellular or intracellular enzymes. |
| Mineralization | Complete degradation of brucine to inorganic compounds such as carbon dioxide, water, and nitrogen. |
| Biotransformation | Conversion of brucine into various metabolites, which may be more or less toxic than the parent compound. |
Sorption and Transport Phenomena of this compound in Environmental Matrices
The mobility of this compound in the environment is dictated by the sorption behavior of the brucine cation in soil and sediment. As a weak base, the speciation of brucine is pH-dependent. In acidic to neutral environments, the amine functional groups will be protonated, resulting in a positively charged cation. This cationic form is expected to sorb to negatively charged soil components such as clay minerals and organic matter through cation exchange mechanisms.
The extent of sorption is typically quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). While specific Kd or Koc values for brucine are not available in the literature, studies on the structurally similar alkaloid, strychnine (B123637), can provide some insights. Research on strychnine has shown that its sorption is strongly influenced by soil pH and organic matter content, with higher sorption observed in acidic soils with higher organic matter. It is reasonable to expect a similar behavior for brucine.
The transport of brucine in the environment will be influenced by its sorption characteristics. In soils with high clay and organic matter content, brucine is expected to be relatively immobile. Conversely, in sandy soils with low organic matter, it may be more mobile and have the potential to leach into groundwater. The transport of brucine in surface waters will be governed by its partitioning between the water column and suspended sediments.
Table 2: Factors Influencing the Sorption and Transport of Brucine
| Environmental Factor | Influence on Sorption | Influence on Transport |
| Soil pH | Higher sorption at lower pH due to cationization. | Lower mobility at lower pH. |
| Organic Matter Content | Higher sorption due to partitioning and cation exchange. | Lower mobility in soils with high organic matter. |
| Clay Content | Higher sorption due to cation exchange on clay mineral surfaces. | Lower mobility in clay-rich soils. |
| Water Solubility | Higher solubility can lead to lower sorption and higher mobility. | Increased potential for transport in aqueous phases. |
Environmental Impact Assessment and Remediation Strategies related to this compound
Environmental Impact Assessment
Brucine is a highly toxic compound, and its release into the environment poses a significant risk to a wide range of organisms. Its primary mode of toxic action is as a neurotoxin, acting as an antagonist of glycine (B1666218) receptors in the central nervous system. This can lead to convulsions, respiratory failure, and death in vertebrates.
The ecotoxicity of brucine to aquatic organisms is a key concern. While specific data for a wide range of species is limited, its high mammalian toxicity suggests that it could also be harmful to aquatic life. A moderate acute ecotoxicity to fish has been noted herts.ac.uk. The environmental risk of this compound will depend on its concentration in the environment, the sensitivity of exposed organisms, and its persistence. Given the lack of comprehensive data on its environmental degradation and fate, a precautionary approach is warranted when assessing its potential environmental impact.
Table 3: Summary of Known Toxicological Data for Brucine
| Organism | Toxicity Endpoint | Value | Reference |
| Rat | Oral LD50 | 1 mg/kg bw | industrialchemicals.gov.au |
| Mouse (male Swiss-Webster) | Oral LD50 | 150 mg/kg bw | industrialchemicals.gov.au |
| Rabbit | Oral LD50 | 4 mg/kg bw | industrialchemicals.gov.au |
Remediation Strategies
There are no established remediation strategies specifically for this compound contamination. However, general approaches for the remediation of soil and water contaminated with organic pollutants could be applicable. These can be broadly categorized into physical, chemical, and biological methods.
Physical Methods:
Adsorption: The use of activated carbon or other sorbents to remove brucine from contaminated water. The effectiveness of this method would depend on the affinity of brucine for the chosen sorbent.
Excavation and Disposal: In cases of highly localized and concentrated soil contamination, excavation of the contaminated soil and its disposal in a secure landfill may be an option.
Chemical Methods:
Advanced Oxidation Processes (AOPs): The use of powerful oxidizing agents, such as ozone or hydrogen peroxide in combination with UV light, to chemically degrade brucine into less toxic compounds.
Chemical Oxidation: The application of chemical oxidants like potassium permanganate (B83412) or chlorine to degrade brucine. The formation of potentially toxic byproducts would need to be carefully evaluated.
Biological Methods:
Bioremediation: The use of microorganisms to degrade brucine. As discussed in section 9.2, the effectiveness of bioremediation would depend on the presence of microbial populations capable of degrading this complex alkaloid. Biostimulation (adding nutrients to enhance the activity of indigenous microorganisms) or bioaugmentation (introducing specialized microorganisms) could potentially be employed.
Phytoremediation: The use of plants to take up, transform, or degrade brucine from contaminated soil or water. The suitability of this method would require identifying plant species that are tolerant to brucine and capable of its metabolism.
The selection of an appropriate remediation strategy would depend on the specific characteristics of the contaminated site, including the concentration of brucine, the environmental matrix (soil, water, or sediment), and the regulatory requirements.
Future Research Directions and Emerging Areas in Brucine Sulfate Heptahydrate Chemistry
Development of Novel Applications for Brucine (B1667951) Sulfate (B86663) Heptahydrate
While historically used for chiral resolution and nitrate (B79036) analysis, recent studies have illuminated the potential of brucine sulfate heptahydrate in the biomedical field, particularly for its antimicrobial properties. chemicalbook.comnih.gov A significant emerging application is its use as a bacteriostatic agent, especially in contexts where antibiotic resistance is a major concern. researchgate.netmdpi.com
Recent research has demonstrated that brucine sulfate exhibits potent antibacterial activity against both E. coli and S. aureus, with a noteworthy finding that it is significantly more effective against drug-resistant strains than standard ones. researchgate.netmdpi.com The mechanism of action involves the disruption of the bacterial cell wall. mdpi.com This discovery opens a promising avenue for developing new strategies to combat infections caused by antibiotic-resistant bacteria.
One of the most innovative applications is the incorporation of brucine sulfate into 3D-printed bone scaffolds. researchgate.net Bacterial infection is a frequent and serious complication in bone defect surgery. mdpi.com By loading brucine sulfate into a biocompatible scaffold made from materials like Poly(L-lactic acid)/Polyglycolic acid (PLLA/PGA), a system for the long-term, slow, and controlled release of the bacteriostatic agent can be created. researchgate.netmdpi.com This approach not only helps in preventing bacterial infections at the surgical site but also leverages the improved water solubility of the sulfate salt compared to brucine, enhancing its bioavailability in an aqueous physiological environment. researchgate.net
Table 1: Research Findings on Bacteriostatic Properties of Brucine Sulfate
| Bacterial Strain | Concentration | Inhibition Zone Diameter | Key Finding |
|---|---|---|---|
| S. aureus (standard) | 7.5 mg/mL | Visible Inhibition | Concentration-dependent inhibition observed. mdpi.com |
| E. coli (standard) | 7.5 mg/mL | Visible Inhibition | Minimum Inhibitory Concentration (MIC) predicted at 10 mg/mL. mdpi.com |
Advanced Synthetic Methodologies and Process Optimization
The traditional applications of this compound have relied on well-established, albeit potentially inefficient, production methods. Future research will likely focus on advanced synthetic methodologies to improve yield, purity, cost-effectiveness, and sustainability.
Current advancements include process optimization through techniques like reflux extraction and crystallization, which have been shown to produce high-purity brucine sulfate with greatly improved solubility. researchgate.netmdpi.com However, there is considerable scope for further innovation. The principles of green chemistry are expected to drive the development of new synthetic routes. This could involve:
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher consistency, improved safety, and easier scalability.
Biocatalysis: The use of enzymes to catalyze the synthesis of brucine derivatives or to facilitate the salt formation could provide a highly specific and environmentally benign alternative to traditional chemical methods.
Solvent Innovation: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the extraction and purification processes.
Process optimization will also focus on the crystallization process itself to control the formation of the heptahydrate form specifically, ensuring batch-to-batch consistency in terms of hydration state, crystal morphology, and particle size, which are critical for its performance in applications like drug delivery systems and analytical reagents.
Integration with Nanomaterials and Hybrid Systems for Enhanced Functionality
The integration of this compound with nanomaterials and hybrid systems is a frontier area of research that promises to unlock enhanced and novel functionalities. The incorporation of the compound into 3D-printed scaffolds is an early example of its use in a hybrid material system. researchgate.net Future work could expand this concept significantly.
Nanomaterials such as carbon nanotubes, graphene derivatives, magnetic nanoparticles, and liposomes could serve as carriers or supports for brucine sulfate. mdpi.com Such integration could lead to:
Advanced Drug Delivery: Encapsulating brucine sulfate within nanoparticles could offer precise control over its release profile and potentially target its delivery to specific sites, enhancing its bacteriostatic efficacy.
Enhanced Catalysis: For applications in chemical synthesis, immobilizing brucine sulfate on a solid nanoparticle support could improve its stability, reusability, and efficiency as a chiral resolving agent or catalyst.
Novel Sensors: The inherent ability of brucine sulfate to react with nitrate could be harnessed in new sensor technologies. acs.orgacs.org Integrating it with conductive nanomaterials on an electrode surface could amplify the electrochemical signal, leading to the development of highly sensitive and selective nitrate sensors for environmental monitoring or agricultural applications. mdpi.com
Table 2: Potential Integration of this compound with Nanomaterials
| Nanomaterial Type | Potential Application Area | Expected Enhanced Functionality |
|---|---|---|
| Polymer Nanoparticles | Biomedical Systems | Controlled and sustained release of the bacteriostatic agent. |
| Magnetic Nanoparticles | Biosensors, Separation | Magnetic separation and manipulation of target analytes. mdpi.com |
| Graphene/Carbon Nanotubes | Electrochemical Sensors | Enhanced conductivity and signal amplification for nitrate detection. mdpi.com |
| Silica (B1680970) Nanoparticles | Catalysis, Chiral Separation | Increased surface area and stability for use as a reusable resolving agent. |
Interdisciplinary Research Opportunities Involving this compound
The future development of this compound chemistry is inherently interdisciplinary, requiring collaboration across multiple scientific fields. The complexity and potential of its emerging applications necessitate a convergence of expertise.
Materials Science and Biomedical Engineering: The development of drug-eluting bone scaffolds is a clear intersection of these fields with chemistry. researchgate.net Future projects could involve designing novel biocompatible polymers, optimizing the 3D printing process, and studying the in-vivo performance of these hybrid materials.
Analytical and Environmental Chemistry: Building on its use for nitrate determination, future research could involve collaborations to create next-generation environmental monitoring systems. acs.org This includes developing portable, real-time sensors and validating their use in complex environmental matrices like soil and water.
Pharmaceutical and Medicinal Chemistry: Its established role in chiral resolution can be expanded through collaborations aimed at resolving complex new drug entities. nih.govdrpress.org Furthermore, its newly identified bacteriostatic properties invite research into its mechanism of action against a wider spectrum of microbes and potential synergies with other antimicrobial agents.
Computational Chemistry and Molecular Modeling: Computational studies can provide deep insights into the interactions that govern its function. Molecular modeling can be used to predict how brucine sulfate interacts with chiral molecules, providing a rational basis for its use in separating specific enantiomers. It can also be used to model its interaction with bacterial cell walls or viral proteins to guide the development of new antimicrobial applications.
Table 3: Interdisciplinary Research Opportunities
| Collaborating Fields | Research Focus Area | Potential Outcome |
|---|---|---|
| Chemistry, Materials Science, Biomedical Engineering | Bioactive Medical Implants | 3D-printed scaffolds with integrated bacteriostatic and tissue-regenerative properties. researchgate.net |
| Chemistry, Analytical Science, Environmental Engineering | Environmental Monitoring | Highly sensitive, field-deployable sensors for nitrate pollution. acs.orgacs.org |
| Chemistry, Pharmaceutical Science, Microbiology | Antimicrobial Development | Understanding mechanisms of action against resistant bacteria and exploring broader applications. mdpi.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Brucine |
| Nitric acid |
| E. coli |
| S. aureus |
| Poly(L-lactic acid) |
Q & A
Basic Research Questions
Q. How is Brucine sulfate heptahydrate characterized for purity and structural integrity in analytical applications?
- Methodology :
- Purity Assessment : Use loss-on-drying tests (≤13% loss) and ignition residue analysis (≤0.1%) to confirm anhydrous content and inorganic impurities .
- Structural Confirmation : Employ optical rotation measurements ([α]²²/D = −24°, c = 1 in H₂O) to verify enantiomeric consistency .
- Analytical Techniques : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with validated protocols to detect contaminants or degradation products .
Q. What precautions are necessary when handling this compound in laboratory settings?
- Safety Protocols :
- Classified as a Category III toxic substance (劇毒 III); use fume hoods, gloves, and protective eyewear .
- Store in airtight containers to prevent hygroscopic degradation and avoid exposure to light .
- Dispose of waste via certified chemical disposal protocols to mitigate environmental hazards .
Q. What are the primary research applications of this compound in analytical chemistry?
- Key Applications :
- Nitrate Analysis : Acts as a chromogenic reagent in colorimetric assays for nitrate quantification due to its selective reactivity .
- Chiral Resolution : Utilized as a chiral mobile-phase additive in TLC to separate enantiomers (e.g., (±)-citalopram) by exploiting differential Rf values .
Advanced Research Questions
Q. How can this compound be optimized as a chiral selector in thin-layer chromatography for enantiomeric resolution?
- Experimental Design :
-
Concentration Optimization : Test brucine sulfate concentrations (e.g., 0.5–2.0 mM) to balance resolution and cost .
-
Mobile Phase Tuning : Adjust acetonitrile:water ratios (e.g., 17:3 v/v) and pH to enhance enantioselectivity .
-
Validation : Compare separation efficiency against alternatives (e.g., heparin sodium, HP-β-CD) using resolution factor (Rf) tables (see Table 1) .
Table 1 : Chiral Selector Efficiency in TLC (Adapted from )
Chiral Selector Rf (Escitalopram) Rf ((R)-Citalopram) Brucine sulfate (1 mM) 0.17 0.71 HP-β-CD (1 mM) 0.22 0.70 Heparin sodium (1 mM) 0.22 0.66
Q. What strategies resolve discrepancies in experimental data when using this compound for nitrate quantification?
- Troubleshooting Framework :
- Interference Screening : Test for cross-reactivity with sulfites, phosphates, or organic amines using ion chromatography .
- Method Validation : Calibrate with standard nitrate solutions and validate via spike-recovery experiments (e.g., 90–110% recovery range) .
- Reagent Stability : Monitor batch-to-batch variability by repeating assays with freshly prepared brucine sulfate solutions .
Q. How to design experiments to evaluate the stability of this compound under varying storage conditions?
- Stability Study Design :
- Environmental Stressors : Expose samples to temperatures (4°C, 25°C, 40°C) and humidity levels (30–80% RH) over 6–12 months .
- Degradation Metrics : Quantify loss of enantiomeric purity via polarimetry and chemical decomposition via LC-MS .
- Data Interpretation : Use Arrhenius modeling to predict shelf-life under standard lab conditions .
Q. What are the challenges in synthesizing this compound with high enantiomeric purity?
- Synthetic Challenges :
- Racemization Risk : Control reaction pH (<3.0) and temperature (<25°C) during sulfate salt formation to prevent racemization .
- Crystallization Optimization : Use slow evaporation from aqueous ethanol to yield heptahydrate crystals with minimal hydrate variability .
- Quality Control : Validate synthesis batches using X-ray diffraction (XRD) to confirm crystalline structure and TLC to assess chiral purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
